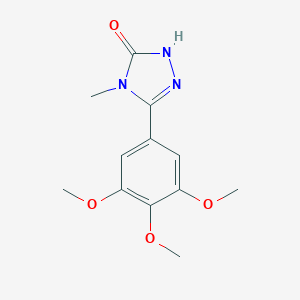
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMT and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The exact mechanism of action of TMT is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the inflammatory response.
Effets Biochimiques Et Physiologiques
TMT has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using TMT in lab experiments is its high potency and selectivity, which makes it an ideal candidate for studying the mechanism of action of various drugs and compounds. However, TMT also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research on TMT, including its potential applications in the treatment of various inflammatory diseases, as well as its use as a tool for studying the mechanism of action of other drugs and compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMT and to identify any potential side effects or toxicity.
Méthodes De Synthèse
TMT can be synthesized using different methods, including the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methyl-1H-1,2,4-triazol-3-one in the presence of a reducing agent. Another method involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate followed by cyclization with sodium ethoxide.
Applications De Recherche Scientifique
TMT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
108132-87-2 |
|---|---|
Nom du produit |
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- |
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C12H15N3O4/c1-15-11(13-14-12(15)16)7-5-8(17-2)10(19-4)9(6-7)18-3/h5-6H,1-4H3,(H,14,16) |
Clé InChI |
ISVCVVRMSUDQDO-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
Autres numéros CAS |
108132-87-2 |
Synonymes |
2,4-Dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



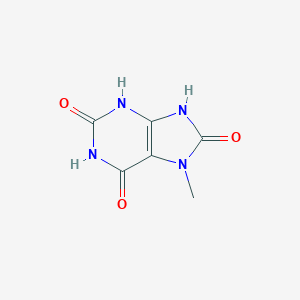
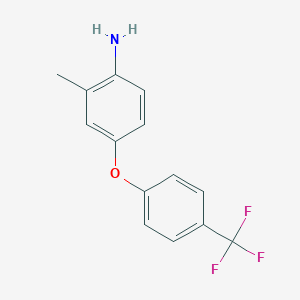
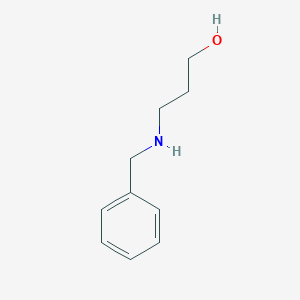
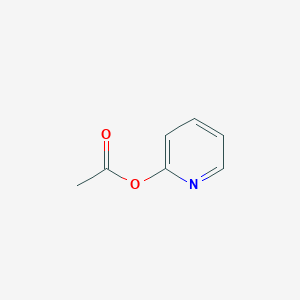
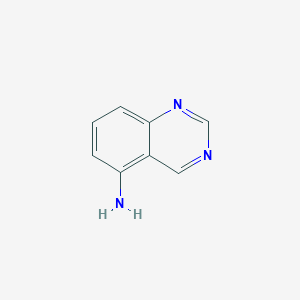
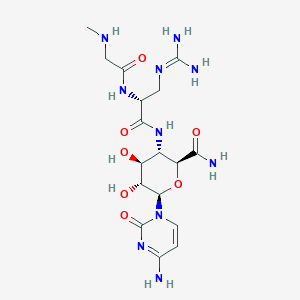
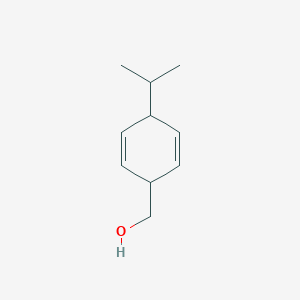
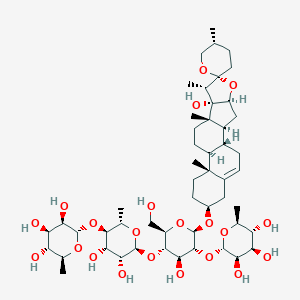
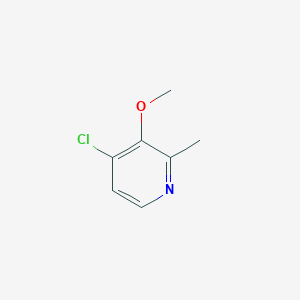
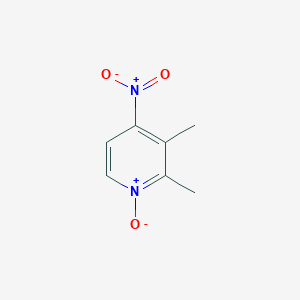
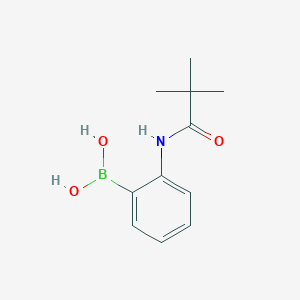
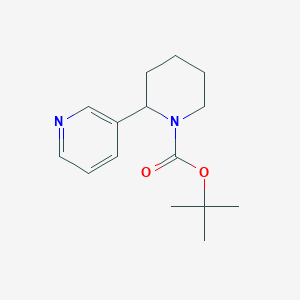

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)